molecular formula C18H25NO2 B8655990 Benzyl 1-cyclopentylpiperidine-3-carboxylate

Benzyl 1-cyclopentylpiperidine-3-carboxylate

Cat. No.: B8655990
M. Wt: 287.4 g/mol
InChI Key: GUFJOYWPDZRVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-cyclopentylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

benzyl 1-cyclopentylpiperidine-3-carboxylate

InChI

InChI=1S/C18H25NO2/c20-18(21-14-15-7-2-1-3-8-15)16-9-6-12-19(13-16)17-10-4-5-11-17/h1-3,7-8,16-17H,4-6,9-14H2

InChI Key

GUFJOYWPDZRVOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCCC(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude amine from the above step was dissolved in 1,2-dichloroethane (15 mL) and cyclopentanone (1.0 mL) was added via syringe. The reaction was allowed to stir for 5 min before the addition of HOAc (0.6 mL) and NaBH(OAc)3 (2.3 g, 10.9 mmol) in one portion. The reaction was allowed to stir for 48 h and then quenched with Na2CO3 (10%, 20 mL) and the reaction was allowed to stir for 1 h before being extracted with DCM (3×50 mL). The combined organics were washed with brine (sat, 200 mL), dried with sodium sulfate, filtered, concentrated to provide 1.3 g of crude oil that was purified by a 120 g Isco normal phase column (100% EtOAc) to give benzyl 1-cyclopentylpiperidine-3-carboxylate as a colorless oil. MS m/z: 288 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three

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